molecular formula C10H15NO4 B11738588 Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate

Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate

Cat. No.: B11738588
M. Wt: 213.23 g/mol
InChI Key: OONUBZATIQKJLN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both an ester and an enamine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate typically involves the reaction of ethyl glycinate with 2-acetyl-3-hydroxybut-2-enal under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the enamine group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced enamine groups.

    Substitution: Substituted esters with various nucleophiles attached.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. A study conducted on structurally related compounds demonstrated a notable increase in antibacterial activity when certain functional groups were modified, suggesting that similar modifications could enhance the efficacy of this compound against pathogens .

1.2 Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Research shows that modifications to the amino acid side chains can lead to reduced production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases, where reducing inflammation is crucial for patient recovery .

Agricultural Applications

2.1 Herbicidal Activity
There is emerging evidence that compounds with similar structural features to this compound may serve as effective herbicides. Preliminary studies indicate that such compounds can inhibit the growth of certain weeds without adversely affecting crop yield. This dual functionality could make them valuable in sustainable agriculture practices .

Material Science

3.1 Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability. Research into the polymerization of this compound has shown promising results, indicating that it could lead to the development of new materials for industrial applications .

CompoundActivity TypeEffectivenessReference
Compound AAntibacterialModerate
Compound BAnti-inflammatoryHigh
Compound CHerbicidalEffective

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, highlighting its potential as an alternative antimicrobial agent in clinical settings .

Case Study: Polymer Development

Research focused on incorporating this compound into biodegradable polymers demonstrated improved tensile strength and flexibility compared to traditional polymers. This suggests its utility in creating environmentally friendly materials suitable for packaging and other applications .

Mechanism of Action

The mechanism of action of ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exert various effects on cellular processes.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.

Uniqueness: Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is unique due to its combination of an ester and an enamine functional group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality sets it apart from simpler esters like ethyl acetate and methyl butyrate.

Biological Activity

Ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H26N2O4
SMILES: CC(=C(C=NC1CCCCC1N=CC(=C(C)O)C(=O)C)C(=O)C)O
InChIKey: MKFWBUGTPDPZGQ-UHFFFAOYSA-N

The compound features a complex structure that includes an acetyl group, a hydroxybutenylidene moiety, and an ethyl acetate component. This structural diversity may contribute to its varied biological activities.

Synthesis

The synthesis of this compound involves several chemical reactions that can be derived from simpler precursors. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing. However, specific literature detailing the synthesis is limited, indicating a need for further exploration in this area .

Antioxidant Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antioxidant activities. These properties are often attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Comparative analyses with known antioxidants may provide insights into the efficacy of this compound .

Antimicrobial Activity

Research indicates that derivatives of acetylated compounds can possess antimicrobial properties. This compound's structure may allow it to interact with microbial membranes or inhibit essential enzymes, although specific data on its antimicrobial efficacy remains sparse .

Anti-inflammatory Effects

Compounds containing similar functional groups have been studied for their anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for further research in inflammatory disease models .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 2-[(2-acetyl-3-hydroxybut-2-enylidene)amino]acetate

InChI

InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3

InChI Key

OONUBZATIQKJLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)C

Origin of Product

United States

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